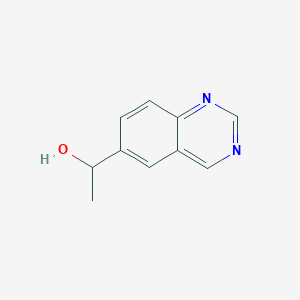
1-(Quinazolin-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Quinazolin-6-yl)ethanol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities.
準備方法
The synthesis of 1-(Quinazolin-6-yl)ethanol typically involves the reaction of quinazoline derivatives with ethanol under specific conditions. One common method includes the use of 2-aminobenzyl alcohols as starting materials, which undergo a series of reactions including cyclization and reduction to yield the desired product . Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
化学反応の分析
1-(Quinazolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-6-carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of quinazoline-6-ylmethanol.
Substitution: Substitution reactions often involve halogenation or nitration, where reagents like bromine or nitric acid are used to introduce halogen or nitro groups into the quinazoline ring
科学的研究の応用
1-(Quinazolin-6-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their unique chemical properties.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of antibacterial and anticancer research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory conditions
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 1-(Quinazolin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells. The compound’s effects are mediated through various pathways, including the inhibition of DNA synthesis and the disruption of cellular signaling .
類似化合物との比較
1-(Quinazolin-6-yl)ethanol can be compared with other quinazoline derivatives such as:
Quinazolin-4-one: Known for its anticancer and antibacterial properties, but differs in its chemical structure and specific biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity, which is not a characteristic of this compound.
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Shows potent anticancer activity against specific cell lines, highlighting the diversity within the quinazoline family.
特性
CAS番号 |
1150617-88-1 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
1-quinazolin-6-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3 |
InChIキー |
LURDNNVFOSKGSB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=CN=CN=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


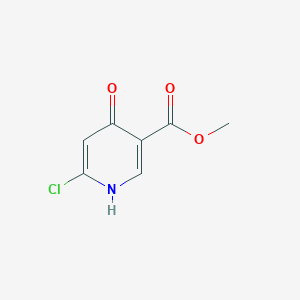
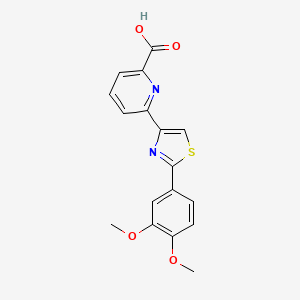
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)
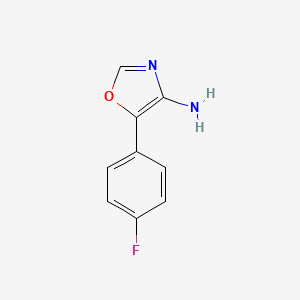
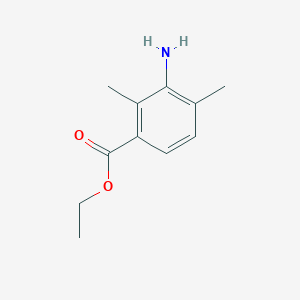
![5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13661804.png)
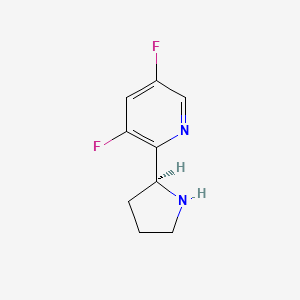
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
![Methyl 6-(Trifluoromethyl)benzo[c]isoxazole-3-carboxylate](/img/structure/B13661837.png)
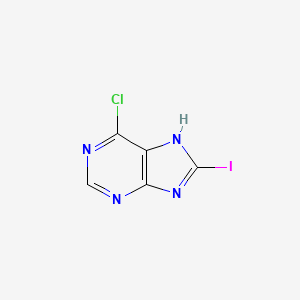
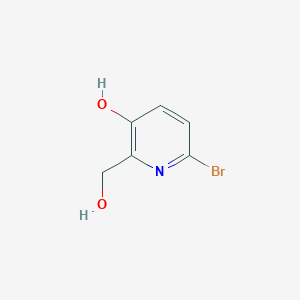
![7-Bromo-6-methoxybenzo[d]thiazole](/img/structure/B13661855.png)

![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
